2-Azido-3-phenylpropanamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-azido-3-phenylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O/c10-9(14)8(12-13-11)6-7-4-2-1-3-5-7/h1-5,8H,6H2,(H2,10,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSZORJXDLKSMFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)N)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Ii. Synthetic Methodologies for 2 Azido 3 Phenylpropanamide and Analogues
Strategies for Azide (B81097) Moiety Introduction
The incorporation of an azide group into the 2-position of the 3-phenylpropane backbone is a critical step. This can be achieved through several key chemical reactions, including nucleophilic substitution, diazo-transfer, and the formation of acyl azides.
One of the most direct methods for introducing an azide is through nucleophilic substitution (SN2) reactions, where an azide salt, typically sodium azide (NaN3), displaces a suitable leaving group. The stereochemistry at the α-carbon is inverted during this process, which is a crucial consideration when starting from chiral precursors.
The reaction of α-halo-amides or α-halo-acids with azide salts is a common route. For the synthesis of 2-azido-3-phenylpropanamide, a precursor such as 2-bromo-3-phenylpropanamide (B3272168) or 2-bromo-3-phenylpropanoic acid can be used. The synthesis of the α-bromo acid precursor can be accomplished from L-phenylalanine by treatment with hydrogen bromide and sodium nitrite. The subsequent reaction with sodium azide, typically in a polar aprotic solvent like dimethylformamide (DMF), proceeds via an SN2 mechanism to yield the α-azido compound.
Table 1: Nucleophilic Substitution with Azide from Halogenated Precursors
| Precursor | Reagents | Solvent | Temperature | Product | Typical Yield |
|---|---|---|---|---|---|
| 2-Bromo-3-phenylpropanoic acid | Sodium Azide (NaN3) | DMF | Room Temp. to 60°C | 2-Azido-3-phenylpropanoic acid | Good to Excellent |
| 2-Chloro-amides | Sodium Azide (NaN3) | Acetonitrile (B52724)/Water | Reflux | α-Azido-amides | Moderate to Good |
Alcohols can be converted into good leaving groups, such as sulfonates (tosylates, mesylates), which are then readily displaced by the azide ion. This two-step process involves the initial formation of a sulfonate ester from the corresponding α-hydroxy acid or amide, followed by nucleophilic substitution with sodium azide.
A more direct conversion of alcohols to azides can be achieved using the Mitsunobu reaction. nih.gov This reaction allows for the one-pot conversion of a primary or secondary alcohol to a variety of functional groups, including azides, with complete inversion of stereochemistry. whiterose.ac.uk The reaction typically employs a phosphine (B1218219), such as triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), with a suitable azide source like hydrazoic acid (HN3) or diphenylphosphoryl azide (DPPA). nih.gov For instance, chiral α-hydroxy esters can be effectively transformed into α-azido esters with high chemical yield and optical purity. nih.gov
Table 2: Mitsunobu Reaction for Azide Introduction
| Substrate | Azide Source | Reagents | Solvent | Temperature | Product | Typical Yield |
|---|---|---|---|---|---|---|
| 2-Hydroxy-3-phenylpropanoic acid ester | DPPA | PPh3, DIAD | THF | 0°C to Room Temp. | 2-Azido-3-phenylpropanoic acid ester | 98% nih.gov |
| Chiral tertiary α-hydroxy esters | HN3 | ADDP, PMe3 | THF | Room Temp. | α-Azido esters | High nih.gov |
The diazo-transfer reaction is a powerful method for converting a primary amine directly into an azide. This reaction is particularly useful as it can be performed on the amino group of phenylalanine or its derivatives, preserving the existing stereochemistry. The reaction involves a diazo-transfer reagent, which contains a sulfonyl azide group. Trifluoromethanesulfonyl azide (TfN3) and imidazole-1-sulfonyl azide are common reagents for this purpose. The reaction is often catalyzed by a copper(II) salt and proceeds under mild conditions. This method has been successfully applied to convert primary amines into azides with high yields.
Table 3: Diazo-Transfer Reaction on Primary Amines
| Substrate | Diazo-Transfer Reagent | Catalyst/Base | Solvent | Product | Typical Yield |
|---|---|---|---|---|---|
| 2-Amino-3-phenylpropanamide | Triflyl Azide (TfN3) | Et3N | Toluene | This compound | Moderate to Good |
| Primary Amines | Imidazole-1-sulfonyl azide hydrochloride | Base (e.g., K2CO3) | MeOH/DCM | Corresponding Azides | Good |
Another strategy involves the formation of an acyl azide from a carboxylic acid derivative. This method is typically used when the final product is intended to be an isocyanate via the Curtius rearrangement. However, the acyl azide itself can be a precursor. The most common method is the reaction of an acyl chloride with sodium azide. The precursor, 2-azido-3-phenylpropanoic acid, can be converted to its acyl chloride using reagents like thionyl chloride (SOCl2) or oxalyl chloride. This acyl chloride can then be treated with sodium azide to form the acyl azide, which can subsequently be reacted with ammonia (B1221849) to form the desired amide. Alternatively, various carboxylic acids can be converted directly to acyl azides using reagents like trichloroacetonitrile, triphenylphosphine, and sodium azide.
Nucleophilic Substitution Reactions with Azide Sources
Amide Bond Construction Approaches
The formation of the primary amide from the carboxylic acid of 2-azido-3-phenylpropanoic acid is the final key step in many synthetic routes. While direct reaction with ammonia is possible, it often requires harsh conditions. libretexts.org Therefore, the use of coupling reagents to activate the carboxylic acid is the preferred method.
A wide array of peptide coupling reagents can be employed for this transformation. Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are commonly used, often in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and reduce racemization. nih.govpeptide.com Other classes of coupling reagents include phosphonium (B103445) salts (e.g., PyBOP) and aminium/uronium salts (e.g., HBTU, HATU), which are known for their high efficiency. peptide.com The general procedure involves activating the carboxylic acid with the coupling reagent and then adding an amine source, such as ammonia or ammonium (B1175870) chloride, to form the amide bond.
Table 4: Common Coupling Reagents for Amide Bond Formation
| Coupling Reagent | Additive | Base | Solvent | Key Features |
|---|---|---|---|---|
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | HOBt (1-Hydroxybenzotriazole) | DIPEA (Diisopropylethylamine) | DMF, DCM | Water-soluble byproducts, good for electron-deficient amines. nih.gov |
| DCC (N,N'-Dicyclohexylcarbodiimide) | HOBt | - | DCM, THF | Insoluble urea (B33335) byproduct, easy removal by filtration. |
| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | - | DIPEA, Et3N | DMF | High reactivity, low racemization. |
| PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | - | DIPEA | DMF | Effective for hindered couplings. |
Another approach involves the conversion of the carboxylic acid to a more reactive species, such as an acyl chloride or a mixed anhydride, which then readily reacts with ammonia to form the amide. For example, treating 2-azido-3-phenylpropanoic acid with thionyl chloride or oxalyl chloride would yield 2-azido-3-phenylpropanoyl chloride, which upon reaction with ammonia provides this compound.
Classical Amidation Protocols utilizing Activated Carboxylic Acid Derivatives
One of the most traditional and widely employed methods for the synthesis of amides involves the activation of the carboxylic acid group to enhance its electrophilicity. This is typically achieved by converting the carboxylic acid into a more reactive derivative, such as an acyl chloride or an acid anhydride, which then readily reacts with an amine.
In the context of this compound synthesis, 2-azido-3-phenylpropanoic acid can be treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), to form the corresponding acyl chloride, 2-azido-3-phenylpropanoyl chloride. This activated intermediate is highly reactive and is typically used immediately without purification. The subsequent addition of ammonia (in the form of ammonium hydroxide (B78521) or ammonia gas) or a primary or secondary amine leads to the formation of the desired amide.
The reaction is generally carried out in an inert aprotic solvent, such as dichloromethane (B109758) (DCM) or diethyl ether, at low temperatures (e.g., 0 °C) to control the exothermicity of the reaction and minimize potential side reactions. A base, such as triethylamine (B128534) (Et₃N) or pyridine, is often added to neutralize the hydrochloric acid (HCl) generated during the reaction.
Table 1: Examples of Reagents for Acyl Chloride Formation
| Reagent | Formula | Byproducts |
|---|---|---|
| Thionyl Chloride | SOCl₂ | SO₂, HCl |
| Oxalyl Chloride | (COCl)₂ | CO, CO₂, HCl |
This table presents common reagents used to convert carboxylic acids to acyl chlorides, a key step in classical amidation.
Coupling Reagent-Assisted Amidation (e.g., Carbodiimide (B86325) Chemistry)
To circumvent the often harsh conditions required for the formation of acyl chlorides, a variety of coupling reagents have been developed to facilitate direct amide bond formation from carboxylic acids and amines under milder conditions. Among these, carbodiimides are the most prominent and widely used.
Dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are common examples of such reagents. The mechanism of carbodiimide-mediated coupling involves the activation of the carboxylic acid (2-azido-3-phenylpropanoic acid) to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by an amine to form the amide bond, yielding this compound. A byproduct of this reaction is a urea derivative (dicyclohexylurea for DCC or a water-soluble urea for EDC), which needs to be removed from the reaction mixture.
To improve reaction rates and suppress side reactions, such as the formation of N-acylurea byproducts and racemization of chiral centers, additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often included. These additives react with the O-acylisourea intermediate to form an active ester, which is more stable and less prone to racemization, and subsequently reacts with the amine to provide the desired amide in higher yield and purity.
Table 2: Common Carbodiimide Coupling Reagents and Additives
| Reagent/Additive | Abbreviation | Key Feature |
|---|---|---|
| Dicyclohexylcarbodiimide | DCC | Insoluble urea byproduct |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Water-soluble urea byproduct |
| 1-Hydroxybenzotriazole | HOBt | Reduces racemization and side reactions |
This table highlights frequently used carbodiimide coupling reagents and additives that enhance the efficiency and stereochemical integrity of amide bond formation.
Stereoselective and Diastereoselective Synthesis of Chiral this compound Derivatives
The biological activity of many compounds is highly dependent on their stereochemistry. Therefore, the development of stereoselective methods for the synthesis of chiral this compound derivatives is of significant importance.
Enantiomerically pure α-azido amides can be prepared through several strategies. One approach involves the use of chiral auxiliaries. For instance, a chiral amine can be coupled with 2-azido-3-phenylpropanoic acid to form a diastereomeric mixture of amides, which can then be separated by chromatography or crystallization. Subsequent removal of the chiral auxiliary would yield the enantiomerically enriched target compound.
Alternatively, catalytic enantioselective methods offer a more elegant and atom-economical approach. This can involve the asymmetric azidation of a suitable prochiral precursor. For example, an α,β-unsaturated amide derived from cinnamic acid could be subjected to an enantioselective conjugate addition of an azide source, catalyzed by a chiral transition metal complex or an organocatalyst.
Another powerful strategy is the stereoselective α-amination of chiral enolates derived from 3-phenylpropanamide (B85529) derivatives. The use of a chiral base or a chiral ligand on the metal counterion of the enolate can induce facial selectivity in the subsequent reaction with an electrophilic azide source, such as trisyl azide (2,4,6-triisopropylbenzenesulfonyl azide).
The synthesis of N-glycosylated this compound derivatives introduces additional stereochemical complexity at the anomeric center of the carbohydrate moiety. The stereochemical outcome of the glycosylation reaction is crucial and can be controlled by several factors.
A common method for the synthesis of N-glycosides involves the reduction of a glycosyl azide to the corresponding glycosyl amine, followed by coupling with a carboxylic acid. To control the stereochemistry at the anomeric center, the choice of the glycosyl azide precursor is critical. For instance, starting with a β-glycosyl azide will predominantly lead to the β-N-glycoside, as the reduction of the azide and subsequent amidation often proceed with retention of configuration at the anomeric center.
The Staudinger ligation is a powerful method for the direct conversion of glycosyl azides to glycosyl amides with high stereochemical fidelity. In this reaction, the glycosyl azide reacts with a phosphine, such as triphenylphosphine (PPh₃), to form an aza-ylide intermediate. This intermediate can then be trapped by an acylating agent, such as an activated form of 2-azido-3-phenylpropanoic acid, to furnish the N-glycosyl amide. This method is particularly advantageous as it often proceeds with retention of the anomeric configuration and avoids the isolation of the potentially unstable glycosyl amine intermediate.
Optimization of Synthetic Pathways and Reaction Conditions
The efficiency, yield, and purity of the synthesized this compound can be significantly influenced by the reaction conditions. Careful optimization of parameters such as solvent and temperature is essential for developing a robust and scalable synthetic process.
The choice of solvent can have a profound impact on the outcome of amidation reactions. In classical amidation protocols involving acyl chlorides, aprotic solvents like dichloromethane (DCM), tetrahydrofuran (B95107) (THF), or diethyl ether are commonly used to avoid reaction with the solvent. For coupling reagent-assisted amidations, polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile (MeCN) are often preferred as they can effectively solvate the ionic intermediates and reagents. However, the use of greener and more sustainable solvents is an area of active research, with solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) emerging as viable alternatives.
Temperature is another critical parameter that requires careful control. Amidation reactions are often exothermic, and running them at lower temperatures (e.g., 0 °C to room temperature) can help to minimize side reactions and prevent the degradation of sensitive functional groups, such as the azide moiety. In stereoselective syntheses, temperature can significantly influence the enantiomeric or diastereomeric excess of the product. Lowering the reaction temperature can enhance the energy difference between the diastereomeric transition states, leading to higher stereoselectivity. However, this may also lead to a decrease in the reaction rate, necessitating a balance between selectivity and reaction time. For instance, in a chiral auxiliary-controlled reaction, the temperature might be lowered to improve the diastereomeric ratio of the product. Conversely, in some cases, elevated temperatures might be required to overcome activation energy barriers, particularly with less reactive substrates.
Table 3: Summary of Solvent and Temperature Considerations
| Synthetic Method | Typical Solvents | Typical Temperature Range | Key Considerations |
|---|---|---|---|
| Classical Amidation (Acyl Chloride) | DCM, Diethyl Ether, THF | 0 °C to Room Temperature | Aprotic, inert solvent to prevent side reactions. Low temperature to control exothermicity. |
| Coupling Reagent-Assisted | DMF, DCM, MeCN | 0 °C to Room Temperature | Polar aprotic to solvate intermediates. Temperature control to minimize racemization. |
This table provides a general guide to the selection of solvent and temperature for different synthetic approaches to this compound, highlighting the rationale behind these choices.
Reagent Selection and Stoichiometry
The creation of this compound hinges on two primary transformations: the introduction of the azide moiety at the alpha-carbon (C2 position) to form the key intermediate, (2S)-2-azido-3-phenylpropanoic acid, and the subsequent amidation of the carboxylic acid group.
Synthesis of the Intermediate: (2S)-2-Azido-3-phenylpropanoic acid
The synthesis of this crucial precursor typically starts from the readily available amino acid, L-phenylalanine. Two principal routes are prominent in the literature for analogous transformations:
Nucleophilic Substitution on an α-Halogenated Precursor: An alternative strategy involves the synthesis of an α-halo-3-phenylpropanoic acid, for instance, 2-bromo-3-phenylpropanoic acid. This intermediate can then undergo a standard bimolecular nucleophilic substitution (Sɴ2) reaction with an azide salt. masterorganicchemistry.comnih.gov Sodium azide is a highly effective nucleophile for this purpose. masterorganicchemistry.com The reaction is typically performed in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), which facilitates the Sɴ2 mechanism and leads to an inversion of stereochemistry at the chiral center. masterorganicchemistry.com
The table below summarizes the reagents commonly employed for the synthesis of the azido (B1232118) acid intermediate.
| Reagent | Role | Typical Stoichiometry (relative to starting material) |
| L-Phenylalanine | Starting Material | 1.0 equivalent |
| Sodium Nitrite (NaNO₂) | Diazotizing agent | 1.0 - 1.5 equivalents |
| Sulfuric Acid (H₂SO₄) | Acid catalyst | Used as solvent (e.g., 1M solution) |
| Sodium Azide (NaN₃) | Azide source (nucleophile) | 1.1 - 2.0 equivalents |
| 2-Bromo-3-phenylpropanoic acid | Alternative Starting Material | 1.0 equivalent |
| Dimethylformamide (DMF) | Solvent for Sɴ2 reaction | N/A |
Synthesis of the Final Product: this compound
The conversion of the carboxylic acid group of 2-azido-3-phenylpropanoic acid into a primary amide is an amidation reaction. The azide functional group is generally stable to standard amidation conditions. The most common method involves the activation of the carboxylic acid with a coupling reagent, followed by the introduction of an amine source, typically ammonia or an ammonium salt.
Peptide coupling reagents are highly efficient for this purpose. Reagents such as Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are used to activate the carboxyl group, forming a highly reactive O-acylisourea intermediate. luxembourg-bio.compeptide.com To improve yields and minimize side reactions, particularly racemization, an additive like 1-hydroxybenzotriazole (HOBt) is often included in a stoichiometric amount. luxembourg-bio.com The activated acid then reacts with ammonia to form the desired amide.
The table below details the reagents for the amidation step.
| Reagent | Role | Typical Stoichiometry (relative to azido acid) |
| (2S)-2-azido-3-phenylpropanoic acid | Starting Material | 1.0 equivalent |
| Dicyclohexylcarbodiimide (DCC) | Coupling Reagent (Activator) | 1.0 - 1.1 equivalents |
| 1-Hydroxybenzotriazole (HOBt) | Additive (Reduces side reactions) | 1.0 equivalent |
| Ammonia (NH₃) or Ammonium Chloride (NH₄Cl) | Amine Source | Excess |
| Triethylamine (TEA) or Diisopropylethylamine (DIPEA) | Base (if using NH₄Cl) | 1.0 - 2.0 equivalents |
| Dichloromethane (DCM) or Tetrahydrofuran (THF) | Solvent | N/A |
Purification and Isolation Techniques for Synthetic Intermediates and Products
Rigorous purification at each stage is critical to ensure the chemical integrity of the final compound. Different techniques are applied for the isolation of the acidic intermediate and the neutral final product.
Purification of Intermediate: (2S)-2-azido-3-phenylpropanoic acid
Following the synthesis of the azido acid, a multi-step workup and purification procedure is typically required.
Liquid-Liquid Extraction: This is the primary method for initial isolation. After the reaction is complete, the aqueous mixture is typically acidified to ensure the carboxylic acid is in its protonated, less polar form. The product is then extracted into an immiscible organic solvent such as diethyl ether or ethyl acetate (B1210297). orgsyn.orgmdpi.comorgsyn.org This process separates the organic product from inorganic salts and other water-soluble impurities.
Column Chromatography: For higher purity, flash column chromatography using silica (B1680970) gel is a standard technique. researchgate.net A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane, is used to elute the compound from the column, separating it from unreacted starting materials or non-polar byproducts.
Recrystallization: This technique is employed to obtain a highly crystalline and pure product. The crude azido acid is dissolved in a minimum amount of a hot solvent mixture (e.g., cyclohexane/ethyl acetate) and allowed to cool slowly. researchgate.net As the solution cools, the solubility of the product decreases, causing it to crystallize out, leaving impurities behind in the solvent.
Purification of Final Product: this compound
The purification of the final neutral amide product involves removing unreacted starting materials, coupling reagents, and their byproducts.
Filtration: When DCC is used as the coupling reagent, a major byproduct, dicyclohexylurea (DCU), is formed. DCU is largely insoluble in many common organic solvents like dichloromethane and can be efficiently removed by simple filtration of the reaction mixture. luxembourg-bio.com
Aqueous Wash/Extraction: The reaction mixture is typically washed sequentially with dilute acid (e.g., 1M HCl) to remove any basic reagents like residual amine, and then with a dilute base (e.g., saturated NaHCO₃ solution) to remove unreacted carboxylic acid and HOBt.
Chromatography: Flash column chromatography on silica gel is the definitive purification step. Given that the product is a neutral amide, it will have different retention characteristics compared to the acidic starting material, allowing for effective separation. For peptide-like molecules, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful tool for achieving very high purity, separating the target peptide from closely related impurities like deletion sequences. luxembourg-bio.comresearchgate.net
The following table summarizes the common purification techniques.
| Technique | Principle | Application |
| Liquid-Liquid Extraction | Differential solubility in two immiscible liquids. simsonpharma.com | Isolation of the intermediate azido acid from the aqueous reaction mixture. orgsyn.org |
| Filtration | Separation of a solid from a liquid or gas by passing the mixture through a porous medium. simsonpharma.com | Removal of insoluble byproducts, such as dicyclohexylurea (DCU), after the amidation step. luxembourg-bio.com |
| Recrystallization | Difference in solubility of a compound in a hot versus a cold solvent. simsonpharma.com | Final purification of the solid intermediate azido acid to obtain high-purity crystalline material. researchgate.net |
| Flash Column Chromatography | Separation based on differential adsorption of compounds to a stationary phase (e.g., silica gel). researchgate.net | Purification of both the intermediate acid and the final amide product from soluble impurities. |
| RP-HPLC | Separation based on hydrophobic interactions between the compound and a non-polar stationary phase. luxembourg-bio.com | High-purity final purification of the target amide, especially on an analytical or semi-preparative scale. |
Iii. Reactivity and Chemical Transformations of 2 Azido 3 Phenylpropanamide
Azide (B81097) Group Transformations
The azide moiety (-N₃) is a cornerstone of "click chemistry" and bioorthogonal chemistry due to its high energy content, exceptional stability in the presence of most chemical functionalities, and its ability to undergo specific, high-yield reactions under mild conditions. For 2-Azido-3-phenylpropanamide, the transformations of the azide group are the most significant aspect of its chemical behavior, allowing for covalent modification and the synthesis of novel derivatives.
The azide group is a classic 1,3-dipole and readily participates in 1,3-dipolar cycloaddition reactions with various dipolarophiles, most notably alkynes. This reaction forms a stable five-membered heterocyclic ring, a 1,2,3-triazole. The reaction can be performed under thermal conditions, but the use of metal catalysts or strained alkynes dramatically accelerates the reaction rate and controls the regioselectivity.
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most prominent example of a "click reaction," valued for its reliability, specificity, and mild reaction conditions. nih.govjetir.org This reaction exclusively joins terminal alkynes and azides to form 1,4-disubstituted 1,2,3-triazoles. wikipedia.org For this compound, the CuAAC reaction offers a straightforward method for conjugation to a wide variety of alkyne-containing molecules.
The reaction is typically catalyzed by a copper(I) species, which can be generated in situ from a copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), in the presence of a reducing agent like sodium ascorbate. nih.gov The reaction proceeds smoothly in a variety of solvents, including aqueous mixtures, making it suitable for a broad range of applications. Research on related α-azido esters, such as ethyl 2-azidoacetate, has demonstrated their effective participation in one-pot, multi-component reactions involving a CuAAC step, indicating that the α-amido group in this compound is fully compatible with these conditions. nih.govrsc.org The resulting triazole products are chemically stable and can serve as isosteres for amide bonds in peptidomimetics. nih.gov
Table 1: Representative Conditions for CuAAC Reaction of this compound
| Alkyne Reactant | Copper Source | Reducing Agent | Solvent | Temperature | Product |
|---|---|---|---|---|---|
| Phenylacetylene | CuSO₄·5H₂O | Sodium Ascorbate | t-BuOH/H₂O | Room Temp. | 1-(1-(benzyl)-1-oxo-3-phenylpropan-2-yl)-4-phenyl-1H-1,2,3-triazole |
| Propargyl alcohol | CuI | N,N-Diisopropylethylamine | DMF | Room Temp. | 1-(1-(benzyl)-1-oxo-3-phenylpropan-2-yl)-4-(hydroxymethyl)-1H-1,2,3-triazole |
This is an interactive data table. Users can sort and filter the data as needed.
As a complementary method to CuAAC, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides access to the alternative regioisomer, the 1,5-disubstituted 1,2,3-triazole. nih.govchesci.com This transformation is typically catalyzed by pentamethylcyclopentadienyl ruthenium(II) complexes, such as [CpRuCl(PPh₃)₂] or [CpRuCl(COD)]. nih.govthieme-connect.degoogle.com A key advantage of the RuAAC reaction is its ability to react with both terminal and internal alkynes, leading to 1,5-disubstituted and 1,4,5-trisubstituted triazoles, respectively. nih.govresearchgate.net
The mechanism of RuAAC is distinct from that of CuAAC and is believed to proceed through a ruthenacycle intermediate. nih.gov Studies have shown that α-azido esters are competent substrates for this transformation, readily undergoing cycloaddition to yield the 1,5-disubstituted triazole products. researchgate.net This indicates a high probability of success for this compound in similar reactions, providing a regiocomplementary tool to CuAAC for synthesizing complex triazole-containing structures. The reaction conditions are generally mild, though they often require non-aqueous solvents like benzene, toluene, or THF. thieme-connect.deresearchgate.net
Table 2: Representative Conditions for RuAAC Reaction of this compound
| Alkyne Reactant | Ruthenium Catalyst | Solvent | Temperature | Product |
|---|---|---|---|---|
| Phenylacetylene | [CpRuCl(PPh₃)₂] | Toluene | 80 °C | 1-(1-(benzyl)-1-oxo-3-phenylpropan-2-yl)-5-phenyl-1H-1,2,3-triazole |
| 1-Hexyne | [CpRuCl(COD)] | THF | 60 °C | 1-(1-(benzyl)-1-oxo-3-phenylpropan-2-yl)-5-butyl-1H-1,2,3-triazole |
This is an interactive data table. Users can sort and filter the data as needed.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful bioorthogonal reaction that proceeds without the need for a metal catalyst. nih.govnih.gov The driving force for this reaction is the relief of ring strain in a highly reactive cyclic alkyne, such as a dibenzocyclooctyne (DBCO), bicyclo[6.1.0]nonyne (BCN), or other strained cycloalkynes. medchemexpress.com The reaction is highly efficient and can be performed under physiological conditions, making it invaluable for labeling biomolecules in living systems. nih.govnih.gov
While much of the research in this area has utilized p-azido-L-phenylalanine, the fundamental principles of reactivity apply equally to this compound. researchgate.net The azide group of the compound would readily react with a strained alkyne in a [3+2] cycloaddition to form a stable triazole conjugate. The reaction rate is highly dependent on the structure of the cyclooctyne (B158145) used. nih.gov This catalyst-free approach avoids concerns about metal toxicity, which is a significant advantage in biological applications. rsc.org
Table 3: Representative Conditions for SPAAC Reaction of this compound
| Strained Alkyne | Solvent | Temperature | Product |
|---|---|---|---|
| Dibenzocyclooctyne-amine (DBCO-NH₂) | DMSO/H₂O | Room Temp. | Triazole adduct of DBCO and this compound |
| Bicyclo[6.1.0]nonyne-PEG (BCN-PEG) | PBS Buffer | 37 °C | Triazole adduct of BCN and this compound |
This is an interactive data table. Users can sort and filter the data as needed.
The reaction of azides with phosphines, known as the Staudinger reaction, is a classic and highly efficient transformation in organic chemistry. wikipedia.org It provides a mild and chemoselective method for the reduction of azides to primary amines. organic-chemistry.org
The Staudinger reduction involves two main steps. First, the phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), attacks the terminal nitrogen of the azide to form a phosphazide (B1677712) intermediate. This intermediate then loses dinitrogen gas (N₂) to form an iminophosphorane (also known as an aza-ylide). wikipedia.orgalfa-chemistry.com In the presence of water, this iminophosphorane is readily hydrolyzed to yield the corresponding primary amine and a phosphine oxide byproduct, such as triphenylphosphine oxide. organic-chemistry.orgresearchgate.net
This reaction is exceptionally mild and tolerates a wide variety of functional groups, making it a valuable tool for the synthesis of amines from azides without affecting other sensitive parts of a molecule. nih.gov The conversion of this compound to 2-Amino-3-phenylpropanamide would proceed under these standard conditions, providing a high-yield route to the corresponding α-amino amide. The primary driving force for the hydrolysis step is the formation of the very stable phosphorus-oxygen double bond in the phosphine oxide. alfa-chemistry.com
Table 4: Representative Conditions for Staudinger Reduction of this compound
| Phosphine Reagent | Solvent | Temperature | Product | Byproduct |
|---|---|---|---|---|
| Triphenylphosphine (PPh₃) | THF/H₂O | Room Temp. | 2-Amino-3-phenylpropanamide | Triphenylphosphine oxide |
| Tributylphosphine (PBu₃) | Diethyl Ether/H₂O | Room Temp. | 2-Amino-3-phenylpropanamide | Tributylphosphine oxide |
This is an interactive data table. Users can sort and filter the data as needed.
Staudinger Reaction and Related Phosphine-Mediated Chemistry
Amide Group Transformations
The amide functional group is one of the most stable carboxylic acid derivatives, characterized by a resonance stabilization that delocalizes the nitrogen lone pair into the carbonyl group. This stability renders it less reactive than esters or acid chlorides, but it can still undergo characteristic reactions, primarily at the carbonyl carbon.
The primary reaction of the amide group is nucleophilic acyl substitution. Due to the low reactivity of amides, these reactions typically require forcing conditions, such as high temperatures and the presence of strong acids or bases. masterorganicchemistry.com
Acid-Catalyzed Hydrolysis: Heating this compound in the presence of a strong aqueous acid (e.g., HCl, H₂SO₄) leads to its hydrolysis. The mechanism involves the initial protonation of the carbonyl oxygen, which activates the carbonyl carbon towards nucleophilic attack by water. masterorganicchemistry.com The tetrahedral intermediate then collapses, with the protonated amino group (now NH₃) acting as the leaving group. The final products are 2-azido-3-phenylpropanoic acid and an ammonium (B1175870) salt (e.g., ammonium chloride if HCl is used).
Base-Promoted Hydrolysis (Saponification): When heated with a strong aqueous base (e.g., NaOH), the amide undergoes hydrolysis via nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. This forms a tetrahedral intermediate which then expels the amide anion (⁻NH₂). The amide anion is a very strong base and immediately deprotonates the newly formed carboxylic acid. Therefore, the final products after the reaction are the carboxylate salt (e.g., sodium 2-azido-3-phenylpropanoate) and ammonia (B1221849). An acidic workup is required to protonate the carboxylate and obtain the neutral 2-azido-3-phenylpropanoic acid. libretexts.org
Other nucleophilic acyl substitution reactions, such as transamidation, are possible but generally require specific catalysts or harsh conditions due to the poor leaving group ability of the amide anion.
Functionalization and Derivatization at the Amide Nitrogen
The primary amide group in this compound offers a site for the introduction of various substituents, thereby modifying the compound's steric and electronic properties. However, direct functionalization of the amide nitrogen can be challenging due to its relatively low nucleophilicity and the potential for competing reactions involving the azide group.
N-Alkylation: The direct N-alkylation of primary amides generally requires strong bases and alkylating agents. In the case of this compound, these conditions could lead to undesired side reactions. A study on the analogous compound, 2-azidobenzamide, revealed that attempted N-alkylation can result in intramolecular cyclization. nih.gov The proximity of the azide and amide functionalities can facilitate the formation of heterocyclic structures, such as benzotriazinones and quinazolinones, upon treatment with alkyl halides in the presence of a base. nih.gov This suggests that direct N-alkylation of this compound may be complicated by similar intramolecular reactions, potentially leading to the formation of cyclic products rather than the desired N-alkylated derivatives.
N-Acylation: N-acylation of primary amides is a more common transformation and can typically be achieved using acid chlorides or anhydrides under basic or neutral conditions. scribd.comorganic-chemistry.org While specific examples for this compound are not extensively documented in the literature, general methods for N-acylation of primary amides are well-established. acs.orgresearchgate.net These reactions would introduce an acyl group onto the amide nitrogen, forming an N-acylamide. The success of such a reaction would depend on the chemoselective acylation of the amide in the presence of the azide group. Given that the azide group is generally not reactive towards common acylating agents under these conditions, N-acylation is expected to be a viable method for derivatization.
Interactive Table 1: Potential N-Functionalization Reactions of this compound
| Reaction Type | Reagents and Conditions | Expected Product | Potential Challenges |
| N-Alkylation | Alkyl halide, Strong base (e.g., NaH) | N-Alkyl-2-azido-3-phenylpropanamide | Intramolecular cyclization with the azide group, leading to heterocyclic byproducts. nih.gov |
| N-Acylation | Acid chloride or anhydride, Base (e.g., pyridine) | N-Acyl-2-azido-3-phenylpropanamide | Potential for O-acylation under certain conditions, though N-acylation is generally favored. |
Interplay of Functional Groups: Chemoselectivity and Orthogonality
The presence of multiple reactive sites in this compound necessitates careful consideration of chemoselectivity and the use of orthogonal protecting group strategies to achieve desired transformations.
Chemoselectivity: Chemoselective reactions are crucial for modifying one functional group in the presence of others. For this compound, a key transformation is the selective reduction of the azide to an amine without affecting the amide or the phenyl ring. Various methods are available for the chemoselective reduction of azides. organic-chemistry.orgresearchgate.netresearchgate.net For instance, the Staudinger reaction, using a phosphine reagent like triphenylphosphine, can selectively reduce the azide to an amine, which can then be acylated in a subsequent step. nih.gov Catalytic hydrogenation with specific catalysts can also achieve this transformation, although care must be taken to avoid reduction of the phenyl ring under harsh conditions. Conversely, the amide group can be reduced to an amine using strong reducing agents like lithium aluminum hydride, a reaction that would likely also reduce the azide. libretexts.org
Orthogonality: In more complex synthetic sequences, orthogonal protecting groups are employed to mask certain functional groups while others are being manipulated. sigmaaldrich.com For derivatives of this compound, which is an unnatural amino acid, principles from peptide synthesis are highly relevant. nih.govnih.gov For instance, if the corresponding amino acid (2-amino-3-phenylpropanoic acid, phenylalanine) were to be modified to introduce an azide at a later stage, the amino group could be protected with a group that is stable to the conditions of azide introduction.
An important consideration is the compatibility of the azide group with common protecting group manipulations in peptide chemistry. The azide group is generally stable to the acidic conditions used to remove Boc (tert-butyloxycarbonyl) protecting groups and the basic conditions for Fmoc (9-fluorenylmethoxycarbonyl) removal, provided that nucleophilic thiols are absent in the cleavage cocktails for the former. sigmaaldrich.com This orthogonality allows for the incorporation of azido-containing amino acids into peptide chains using standard solid-phase peptide synthesis (SPPS) protocols.
Interactive Table 2: Orthogonal Protecting Group Strategies Relevant to this compound Derivatives
| Functional Group to Protect | Protecting Group | Deprotection Conditions | Stability of Azide Group |
| Amine (if azide is introduced later) | Boc (tert-butyloxycarbonyl) | Strong acid (e.g., TFA) | Stable |
| Amine (if azide is introduced later) | Fmoc (9-fluorenylmethoxycarbonyl) | Base (e.g., piperidine) | Stable |
| Azide (during other transformations) | Not typically protected | Reduction (e.g., PPh3, H2/Pd) | Reactive |
Iv. Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the precise structure of 2-Azido-3-phenylpropanamide by providing information about the chemical environment of each proton and carbon atom.
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton in the molecule. The chemical shift (δ), multiplicity, and coupling constants (J) of these signals are indicative of the electronic environment and neighboring protons. Based on the analysis of similar structures, such as 3-phenylpropanamide (B85529) and other α-azido compounds, the following proton assignments can be predicted.
The protons of the phenyl group are expected to appear in the aromatic region, typically between δ 7.2 and 7.4 ppm, as a multiplet. The two diastereotopic protons of the methylene (B1212753) group (H3) adjacent to the phenyl ring would likely resonate as a doublet of doublets around δ 3.0-3.3 ppm, due to coupling with the methine proton (H2). The methine proton (H2), being attached to the carbon bearing the electronegative azide (B81097) group, is anticipated to be shifted downfield to approximately δ 4.0-4.5 ppm and would likely appear as a triplet or a doublet of doublets depending on the coupling with the H3 protons and potentially the amide protons. The two protons of the primary amide (NH₂) are expected to give rise to a broad singlet in the region of δ 5.0 to 8.5 ppm, with the exact chemical shift being highly dependent on the solvent and concentration. columbia.eduaip.orgnih.gov
Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Phenyl-H | 7.20 - 7.40 | Multiplet | - |
| H2 | 4.00 - 4.50 | Triplet | ~7.0 |
| H3 | 3.00 - 3.30 | Doublet | ~7.0 |
The ¹³C NMR spectrum provides a detailed map of the carbon framework of this compound. Each unique carbon atom will produce a distinct signal, and its chemical shift is indicative of its hybridization and electronic environment.
The carbonyl carbon of the amide group is expected to have the most downfield chemical shift, typically in the range of δ 170-175 ppm. rsc.orgcompoundchem.com The carbons of the phenyl ring would resonate in the aromatic region, between δ 127 and 138 ppm. The carbon atom directly attached to the azide group (C2) is predicted to appear around δ 50-60 ppm, a characteristic shift for carbons bearing an azide functionality. researchgate.net The methylene carbon (C3) adjacent to the phenyl ring is expected at approximately δ 35-45 ppm.
Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O | 170 - 175 |
| Phenyl-C (quaternary) | 135 - 138 |
| Phenyl-C (CH) | 127 - 130 |
| C2 | 50 - 60 |
To unambiguously assign the proton and carbon signals and to investigate the three-dimensional structure of this compound, advanced NMR techniques would be employed. Two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) would reveal the coupling relationships between protons, confirming the connectivity of the propanamide chain. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would correlate the proton signals with their directly attached and long-range coupled carbon atoms, respectively, allowing for a definitive assignment of the entire carbon skeleton.
Furthermore, Nuclear Overhauser Effect (NOE) based experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy), are powerful tools for probing the spatial proximity of protons. columbia.eduacdlabs.comnanalysis.comresearchgate.net For this compound, these techniques could be used to determine the relative stereochemistry at the chiral center (C2) and to study the preferred conformation of the molecule in solution by observing through-space interactions between the H2 proton, the H3 protons, and the protons of the phenyl ring.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a valuable technique for identifying the key functional groups present in this compound by detecting their characteristic vibrational frequencies.
The most prominent and diagnostic feature in the IR spectrum of this compound is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the azide (-N₃) group. This band typically appears in a relatively uncongested region of the spectrum, between 2090 and 2141 cm⁻¹. optica.orgresearchcommons.org In some cases, this band may appear as a doublet. The symmetric stretching vibration of the azide group is generally weaker and appears at a lower frequency.
The IR spectrum will also clearly indicate the presence of the primary amide functional group. A strong absorption band due to the C=O stretching vibration of the amide is expected in the region of 1680-1630 cm⁻¹. quimicaorganica.org Additionally, the N-H stretching vibrations of the primary amide (-NH₂) will give rise to two distinct bands in the region of 3400-3100 cm⁻¹. In the solid state, where hydrogen bonding is significant, these bands are typically observed near 3350 and 3180 cm⁻¹.
Predicted IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| Azide (-N₃) | Asymmetric Stretch | 2090 - 2141 | Strong, Sharp |
| Amide (C=O) | Stretch | 1630 - 1680 | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a valuable tool for identifying the chromophoric groups within a molecule. For this compound, the key chromophores are the phenyl ring and the azide group, which are part of a conjugated system.
The electronic absorption spectrum of this compound is anticipated to exhibit characteristic absorption bands arising from π → π* transitions within the aromatic phenyl ring and n → π* transitions associated with the azide and amide functionalities. The attachment of the azide group to the acyl structure can influence the electronic transitions. nih.gov In related acyl azides, four intense π-π* transitions have been observed in the accessible UV region. nih.gov The solvent environment can also play a role in the position and intensity of these absorption bands. nih.gov
Table 1: Hypothesized UV-Vis Absorption Data for this compound
| Wavelength (λmax, nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Electronic Transition | Chromophore |
| ~210 | High | π → π | Phenyl Ring |
| ~250-280 | Moderate to High | π → π | Phenyl Ring and Azide Conjugation |
| ~280-300 | Low | n → π | Azide Group |
| ~220-240 | Moderate | n → π | Amide Group |
Note: The data in this table is hypothesized based on the typical absorption of related chromophores and has not been experimentally verified for this compound.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an essential technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern.
High-resolution mass spectrometry provides a highly accurate mass measurement, which allows for the determination of the elemental composition of a molecule. For this compound (C₉H₁₀N₄O), the expected exact mass can be calculated.
Table 2: Hypothesized HRMS Data for this compound
| Ion | Calculated m/z |
| [M+H]⁺ | 191.0927 |
| [M+Na]⁺ | 213.0746 |
| [M-H]⁻ | 189.0782 |
Note: The data in this table is calculated based on the chemical formula and has not been experimentally verified for this compound.
Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate a pattern of product ions, which provides detailed structural information. The fragmentation of this compound is expected to follow pathways characteristic of aryl azides and propanamides. researchgate.netnist.gov A primary and highly characteristic fragmentation would be the loss of a nitrogen molecule (N₂) from the azide group.
Table 3: Hypothesized MS/MS Fragmentation Data for the [M+H]⁺ Ion of this compound
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |
| 191.0927 | 163.0971 | N₂ | [C₉H₁₁N₂O]⁺ |
| 191.0927 | 146.0710 | H₂NCO | [C₈H₉N₃]⁺ |
| 191.0927 | 91.0542 | C₃H₄N₃O | [C₇H₇]⁺ (Tropylium ion) |
| 163.0971 | 119.0862 | CO | [C₈H₁₁N₂]⁺ |
| 163.0971 | 91.0542 | CH₄N₂O | [C₇H₇]⁺ (Tropylium ion) |
Note: The fragmentation data in this table is hypothesized based on known fragmentation patterns of similar chemical structures and has not been experimentally verified for this compound.
V. Computational and Theoretical Investigations
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
No specific studies employing Density Functional Theory (DFT) or other quantum chemical methods for the detailed analysis of 2-Azido-3-phenylpropanamide were identified. Such calculations are crucial for understanding the fundamental properties of a molecule.
A detailed elucidation of the molecular geometry and electronic structure of this compound through quantum chemical calculations has not been reported in the available literature. This would typically involve the optimization of the molecule's three-dimensional structure to find its most stable conformation and the analysis of its electron density distribution.
There are no published computational studies that predict the spectroscopic parameters of this compound. Theoretical predictions of Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) frequencies are valuable tools for complementing experimental data and aiding in structural confirmation.
An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) for this compound, which is essential for understanding its chemical reactivity, has not been documented in computational chemistry literature. The energy gap between these orbitals provides insights into the molecule's stability and reactivity profile.
Mechanistic Studies of Chemical Reactions
Detailed mechanistic studies of chemical reactions involving this compound, investigated through computational methods, are not available in the scientific literature.
No computational research has been found that maps the reaction pathways or performs transition state analysis for chemical transformations of this compound. Such studies are vital for understanding the step-by-step process of a chemical reaction and identifying the energy barriers involved.
There is no available research on the computational investigation of how catalysts and ligands influence the reaction mechanisms of this compound. This type of analysis is critical for optimizing reaction conditions and designing more efficient synthetic routes.
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations serve as a powerful tool for understanding the dynamic behavior of molecules at an atomic level. However, no specific MD studies on this compound have been reported.
Conformational Analysis and Dynamics in Solution
There is no available research detailing the conformational landscape and dynamic behavior of this compound in various solvents. Such studies, often combining NMR spectroscopy with MD simulations, would be crucial for understanding its flexibility and preferred shapes in a solution environment, which in turn influence its reactivity and interactions with other molecules.
Development of Force Field Parameters for Azido-containing Molecules
While general force fields like AMBER and COMPASS have been parameterized for aliphatic and aromatic azido (B1232118) groups, specific parameters tailored to the unique electronic environment of this compound are not available. The development of accurate force field parameters is a critical prerequisite for reliable MD simulations. This process typically involves fitting parameters to high-level quantum mechanical calculations and experimental data to ensure the force field can accurately reproduce molecular geometries, vibrational frequencies, and thermodynamic properties.
Analysis of Intermolecular Interactions and Solid-State Structures
The solid-state architecture and the nature of intermolecular forces are fundamental to understanding the macroscopic properties of a compound.
X-ray Diffraction Studies Supported by Computational Methods
A search of crystallographic databases indicates that the crystal structure of this compound has not been determined and reported. X-ray diffraction is the definitive method for establishing the three-dimensional arrangement of atoms in a crystal, providing insights into bond lengths, bond angles, and the packing of molecules. Computational methods, such as solid-state DFT, are often used to complement experimental X-ray data, aiding in the refinement of crystal structures and the interpretation of intermolecular interactions.
Quantitative Analysis of Intermolecular Forces (e.g., QTAIM)
Without a known crystal structure, a quantitative analysis of intermolecular forces using methods like the Quantum Theory of Atoms in Molecules (QTAIM) is not feasible. QTAIM analysis of the electron density can characterize the nature and strength of non-covalent interactions, such as hydrogen bonds and van der Waals forces, which govern the crystal packing and stability.
Vi. Advanced Applications and Research Utility in Chemical Synthesis
Role as a Building Block in the Synthesis of Complex Molecules
The strategic placement of the azide (B81097) group at the α-carbon transforms the phenylalanine scaffold into a highly functionalized building block. This allows for its incorporation into larger molecular architectures using chemistries that are often incompatible with the functional groups found in traditional amino acids.
The primary amide and the phenyl group of 2-Azido-3-phenylpropanamide allow it to be integrated into peptide chains, while the azide group offers a unique point for modification or cyclization. In solid-phase peptide synthesis (SPPS), α-azido acids like the parent acid of this compound are utilized as building blocks. nih.gov The azide group can serve as a protected form of the α-amine, which can be converted to the amine via reduction, for instance, by using a Staudinger reaction with a phosphine (B1218219). nih.gov
Furthermore, the azide functionality is central to the synthesis of peptidomimetics, where the structure of a natural peptide is modified to enhance properties such as stability and bioavailability. nih.gov The azide group can participate in highly efficient and chemoselective copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry". nih.gov This reaction allows for the replacement of a native amide bond with a stable 1,2,3-triazole ring, which can act as a cis- or trans-amide bond isostere, thereby introducing conformational rigidity into the peptide backbone. nih.govcam.ac.uk
Table 1: Comparison of Amide Bond and Triazole Ring in Peptidomimetics
| Feature | Amide Bond | 1,4-Disubstituted 1,2,3-Triazole |
|---|---|---|
| Structure | -CO-NH- | Five-membered ring with 3 N atoms |
| Geometry | Planar, exists as cis/trans isomers | Planar, mimics trans-amide |
| H-Bonding | H-bond donor (N-H) and acceptor (C=O) | H-bond acceptor (N atoms) |
| Stability | Susceptible to enzymatic cleavage | High metabolic stability |
| Synthesis | Standard peptide coupling | Copper-catalyzed azide-alkyne cycloaddition (CuAAC) |
Combinatorial chemistry aims to rapidly synthesize a large number of diverse molecules, known as a library, for high-throughput screening. ijfans.org this compound is an ideal building block for generating such libraries due to the robust and orthogonal nature of azide chemistry.
In a "build/couple/pair" strategy for diversity-oriented synthesis, building blocks containing azides and amines can be coupled with other building blocks, such as those with alkyne and acid functionalities. cam.ac.uk Subsequent intramolecular azide-alkyne cycloaddition can generate diverse macrocyclic peptidomimetic scaffolds. cam.ac.uk This approach allows for the systematic variation of stereochemistry and scaffold structure, leading to the generation of extensive and structurally diverse molecular libraries for drug discovery and chemical biology. cam.ac.uknih.gov
Organic azides are well-established precursors for a vast array of nitrogen-containing heterocycles. mdpi.com The azide group in this compound is a versatile handle for constructing these important chemical motifs, which are prevalent in pharmaceuticals and natural products. nih.gov
The most prominent application is the Huisgen 1,3-dipolar cycloaddition reaction between the azide and an alkyne to form 1,2,3-triazoles. nih.govnih.gov This reaction can be performed under thermal conditions or, more commonly, catalyzed by copper(I) (CuAAC) or proceed via a strain-promoted pathway (SPAAC) with strained alkynes. nih.gov These reactions are highly efficient and regioselective, providing a reliable method for incorporating a stable, aromatic triazole ring into a molecular structure. The resulting triazole-containing compounds derived from this compound can be further elaborated into more complex heterocyclic systems.
Strategies in Bio-orthogonal Chemistry and Bioconjugation
Bio-orthogonal chemistry refers to reactions that can occur in living systems without interfering with native biochemical processes. The azide group is the quintessential bio-orthogonal handle due to its small size, metabolic stability, and lack of reactivity with most biological functional groups. nih.gov This makes this compound and similar molecules central to the field of bioconjugation.
Chemoselective ligation is the covalent coupling of two molecules in the presence of other functional groups. The azide group of this compound enables highly specific ligation to macromolecules that have been functionalized with a complementary reaction partner.
Staudinger Ligation: This reaction occurs between an azide and a triarylphosphine, such as triphenylphosphine (B44618). nih.gov The initial product, an aza-ylide, can be engineered to undergo intramolecular reaction to form a stable amide bond. This "traceless" ligation has been used to label cell surface glycans and synthesize glycopeptides. nih.govnih.gov
Azide-Alkyne Cycloaddition: This is the most widely used bio-orthogonal ligation. researchgate.net A biomolecule (e.g., a protein or nucleic acid) can be metabolically or synthetically functionalized with an alkyne. Subsequent reaction with an azide-bearing molecule like this compound, often carrying a payload like a drug or a probe, results in a stable triazole linkage. The copper-catalyzed version (CuAAC) is highly efficient, while the copper-free strain-promoted version (SPAAC) is preferred for live-cell applications to avoid copper toxicity. nih.govresearchgate.net
Table 2: Key Bio-orthogonal Reactions for Azide Ligation
| Reaction | Azide Partner | Complementary Partner | Key Features |
|---|---|---|---|
| Staudinger Ligation | R-N₃ | Triarylphosphine | Forms an amide bond; early bio-orthogonal reaction; relatively slow kinetics. nih.gov |
| CuAAC (Click Chemistry) | R-N₃ | Terminal Alkyne | Copper(I) catalyzed; very fast and high yielding; forms 1,4-triazole. nih.gov |
| SPAAC | R-N₃ | Strained Alkyne (e.g., DBCO, BCN) | Copper-free; fast kinetics; ideal for live-cell applications. nih.govnih.gov |
The ability to attach reporter tags such as fluorescent dyes or isotopically enriched labels to biomolecules is crucial for studying their function, localization, and dynamics. This compound can be a key component in such labeling strategies.
A common approach involves incorporating the azido-amino acid into a protein of interest through genetic code expansion. biorxiv.org The protein, now displaying a unique azide handle, can be selectively labeled by reacting it with a fluorescent probe that has been modified with a strained alkyne, such as a DBCO-functionalized fluorophore. nih.govresearchgate.net This allows for precise, site-specific fluorescent labeling of proteins within living cells for advanced imaging applications. nih.govbiorxiv.org
Alternatively, this compound itself can be pre-functionalized with a fluorescent dye. The resulting fluorescent, azide-containing amino acid derivative can then be used to label alkyne-modified biomolecules. nih.govjenabioscience.com This modularity allows for the creation of a wide variety of labeling reagents tailored for specific experimental needs, including dual-labeling experiments where an azide and another orthogonal handle are used simultaneously. biorxiv.org
Derivatization for Analytical Enhancement and Mechanistic Probes
The analysis of azido-containing compounds like this compound by liquid chromatography-mass spectrometry (LC-MS) can be challenging due to their ionization efficiencies and chromatographic behavior. rsc.orgresearchgate.net Chemical derivatization is a powerful strategy to overcome these limitations by modifying the analyte to improve its analytical properties. ddtjournal.comresearchgate.net
Another strategy is to introduce a permanently charged moiety or a group with high proton affinity to the molecule. nih.govsemanticscholar.org This ensures efficient ion generation in the ESI source, leading to enhanced sensitivity in MS detection. The choice of derivatization reagent can be tailored to be compatible with specific LC-MS/MS platforms, including the use of hydrophilic interaction liquid chromatography (HILIC) for polar compounds. nih.gov
Table 2: Derivatization Reagents for Enhanced LC-MS/MS Detection
| Derivatization Reagent | Target Functional Group | Enhancement Mechanism | Application Example | Citations |
| Dansyl Chloride | Primary/Secondary Amines, Phenols | Introduces a dimethylamino group, enhancing protonation and ionization efficiency. | Quantification of azide and azidoalanine in cellular systems. | rsc.orgresearchgate.netddtjournal.com |
| Isonicotinoyl Azide (NA) | Hydroxyls | Introduces a pyridinyl group, improving ionization. | Derivatization of di-hydroxysteroids. | ddtjournal.com |
| Butyl 1-(pyridin-4-yl) piperidine (B6355638) 4-carboxylate (BPPC) | Alkylating Agents | Introduces a permanently charged pyridinium (B92312) moiety for universal detection. | Screening for genotoxic alkylating compounds. | nih.gov |
| 4-Amino-1,1-dimethylpiperidin-1-ium iodide (ADMI) | Carboxylic Acids | Introduces a quaternary amine for improved positive mode ESI. | Analysis of fatty acids. | semanticscholar.org |
Investigation of Radical Pathways and Reaction Intermediates
Organic azides serve as precursors to highly reactive nitrogen-centered radicals, particularly the azide radical (N₃•). researchgate.netresearchgate.net This transient, open-shell species can be generated from an azide precursor through processes like single-electron transfer (SET) or photolysis. researchgate.net The electrophilic nature of the azide radical allows it to readily add to electron-rich systems like alkenes, initiating radical chain reactions. nih.govlibretexts.org
By incorporating the this compound structure into a reaction system, chemists can use it as a mechanistic probe. Upon generation, the azide radical can participate in various transformations, including hydrogen atom transfer (HAT) or addition to unsaturated bonds. researchgate.net The subsequent pathways of the resulting carbon-centered radicals can be studied to elucidate complex reaction mechanisms. The products formed from the trapping of these radical intermediates provide valuable insight into the kinetics and regioselectivity of the radical process. This approach is instrumental in the development of new synthetic methods that proceed via radical pathways, such as the difunctionalization of alkenes where an azido (B1232118) group and another functional group are installed across a double bond. nih.gov
This compound possesses a stereocenter at the α-carbon, meaning it exists as a pair of enantiomers. Distinguishing and quantifying these enantiomers is crucial, as they can have different biological activities and synthetic utilities. Chiral derivatization is a common and effective method for the stereochemical analysis of chiral molecules by chromatography. nih.gov
This technique involves reacting the analyte with a chiral derivatization reagent (CDR) that is enantiomerically pure. This reaction converts the pair of enantiomers into a pair of diastereomers. Unlike enantiomers, which have identical physical properties in a non-chiral environment, diastereomers have different physical properties and can be separated using standard, non-chiral chromatography columns, such as a typical octadecylsilica (C18) column. nih.gov
For a compound like this compound, a CDR could be designed to react with the amide N-H or, more likely, the parent amino acid's carboxyl group prior to amidation. The resulting diastereomeric products would exhibit different retention times in LC, allowing for their separation and quantification. This method, when coupled with mass spectrometry, provides a sensitive and reliable way to determine the enantiomeric purity or enantiomeric ratio of the compound in a sample. nih.govresearchgate.net
Utilization in the Development of New Organic Methodologies
The azide and amide functional groups in this compound make it a versatile building block for the development of new organic synthetic methodologies. nih.govnih.gov The azide group is particularly valuable due to its diverse reactivity. researchgate.net It can act as a masked amine, being readily reduced to the corresponding primary amine under mild conditions. libretexts.org
Moreover, azides are key reactants in several powerful transformations:
1,3-Dipolar Cycloaddition: The reaction of azides with alkynes to form triazoles is a cornerstone of click chemistry, valued for its high efficiency and specificity. nih.gov
Staudinger Reaction: Azides react with phosphines to form an aza-ylide, which can be hydrolyzed to a primary amine (Staudinger reduction) or reacted with an electrophile like an aldehyde or ketone (aza-Wittig reaction). organic-chemistry.org
Schmidt Reaction: This reaction involves the acid-catalyzed reaction of an azide with a carbonyl compound, leading to rearrangement and nitrogen insertion, for example, converting ketones to amides. researchgate.net
Radical Reactions: As mentioned, azides can serve as precursors to azide radicals, enabling the development of novel azido-functionalization reactions. researchgate.netnih.gov
The amide functionality also offers reaction sites and influences the molecule's properties. The presence of both an azide and an amide in one molecule allows for orthogonal chemical strategies, where one group can be reacted selectively in the presence of the other. This makes this compound and similar structures useful substrates for testing the scope and limitations of new catalysts, reaction conditions, and synthetic transformations. acs.org
Vii. Future Directions and Emerging Research Avenues
Design of Novel Synthetic Routes and Catalytic Systems
While the synthesis of α-azido amides is established, the development of novel, more efficient, and stereoselective synthetic routes to 2-Azido-3-phenylpropanamide remains a key area of interest. A significant focus will be on the design of advanced catalytic systems that can offer improved yields, reduced reaction times, and enhanced enantioselectivity, which is crucial for many biological and pharmaceutical applications.
Future synthetic strategies are expected to move beyond traditional methods, exploring innovative approaches such as enzymatic catalysis and photoredox catalysis. The use of enzymes could provide highly specific and environmentally friendly pathways to chiral this compound. Photoredox catalysis, on the other hand, offers the potential for novel bond formations under mild conditions, opening up new avenues for the synthesis of this compound and its derivatives.
A patent describing the synthesis of the related compound, 2-Azido-N-benzyl-3-phenylpropanamide, suggests a viable route that could be adapted and optimized for this compound google.comgoogle.com. This involves the reaction of a suitable precursor with an azide (B81097) source, a methodology that can likely be refined with modern catalytic techniques.
Table 1: Potential Catalytic Systems for the Synthesis of this compound
| Catalyst Type | Potential Advantages | Research Focus |
| Transition Metal Catalysts | High efficiency, good control over stereochemistry. | Development of catalysts with novel ligands for improved selectivity. |
| Organocatalysts | Metal-free, often milder reaction conditions. | Design of chiral organocatalysts for asymmetric synthesis. |
| Enzymes | High enantioselectivity, environmentally benign. | Screening and engineering of enzymes for specific substrate recognition. |
| Photoredox Catalysts | Mild reaction conditions, unique reactivity. | Exploration of new photocatalytic cycles for azide installation. |
Exploration of Undiscovered Reactivity Modes
The azide functionality in this compound is a versatile reactive handle, and future research will undoubtedly uncover new reactivity modes beyond the well-established transformations like the Staudinger ligation and aza-Wittig reaction sigmaaldrich.comcreative-biolabs.comraineslab.comwikipedia.orgnih.govchem-station.comwikipedia.organdrews.edu.
One promising area is the exploration of its participation in various cycloaddition reactions, which are powerful tools for the construction of complex heterocyclic scaffolds. The thermal and photochemical reactivity of the azide group could also be further exploited to generate highly reactive nitrene intermediates, leading to novel C-H insertion and amination reactions amanote.comacs.orgresearchgate.netacs.org. The study of α-azido ketones and α-azido acylals has revealed a rich chemistry that can be extrapolated to α-azido amides, suggesting potential for unique rearrangements and functional group interconversions researchgate.netrsc.orgnih.gov.
Investigations into the tandem reactions involving this compound will also be a significant focus. For instance, combining the azide reduction with a subsequent cyclization in a one-pot process could provide rapid access to valuable nitrogen-containing heterocycles.
Table 2: Potential Reactivity Modes of this compound for Further Exploration
| Reaction Type | Potential Products | Research Focus |
| [3+2] Cycloadditions | Triazoles, tetrazoles, and other heterocycles. | Investigating reactivity with various dipolarophiles. rsc.orgmdpi.com |
| Nitrene Insertions | Novel C-N bond formations. | Exploring intramolecular and intermolecular C-H amination. |
| Radical Reactions | Functionalized amino acid derivatives. | Investigating radical-mediated transformations of the azide group. |
| Tandem Reactions | Complex polycyclic structures. | Designing multi-step one-pot syntheses. |
Integration of Advanced Computational Chemistry for Predictive Synthesis
Computational chemistry, particularly Density Functional Theory (DFT), will play an increasingly vital role in guiding the synthetic and reactivity studies of this compound. DFT calculations can provide deep insights into reaction mechanisms, transition state geometries, and the thermodynamic and kinetic parameters of potential reaction pathways chemrxiv.orgmdpi.com.
By modeling the reactivity of the azide group and the influence of the adjacent amide and phenyl functionalities, researchers can predict the most favorable conditions for desired transformations and identify potential side reactions. This predictive power can significantly accelerate the discovery of new reactions and the optimization of existing synthetic routes, reducing the need for extensive empirical screening.
Furthermore, computational studies can be employed to understand the conformational preferences of this compound and its derivatives, which is crucial for designing molecules with specific shapes for applications in areas like molecular recognition and drug design researchgate.net. DFT studies on related azide-containing molecules have already demonstrated the utility of this approach in understanding their electronic structure and reactivity chemrxiv.org.
Table 3: Applications of Computational Chemistry in the Study of this compound
| Computational Method | Application | Expected Insights |
| Density Functional Theory (DFT) | Reaction mechanism and kinetics. | Prediction of reaction barriers and product distributions. |
| Molecular Dynamics (MD) | Conformational analysis and self-assembly. | Understanding the dynamic behavior and aggregation properties. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Enzyme catalysis. | Modeling interactions within an enzyme active site. |
Development of Applications in Supramolecular Chemistry and Materials Science
The unique structural features of this compound, combining a chiral backbone derived from phenylalanine with a versatile azide group, make it an attractive building block for supramolecular chemistry and materials science ijsr.netresearchgate.netrsc.org. The inherent ability of phenylalanine derivatives to self-assemble into ordered nanostructures, such as nanotubes and fibrils, can be harnessed to create novel biomaterials researchgate.netnih.govmdpi.comnih.gov.
The azide group can serve as a key functional handle for the post-assembly modification of these supramolecular structures. For example, "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), can be used to attach other molecules, such as fluorescent dyes, drugs, or targeting ligands, to the surface of the self-assembled nanostructures nanosoftpolymers.comnih.gov. This would allow for the creation of functional materials for applications in drug delivery, tissue engineering, and biosensing.
Furthermore, the azide group itself can be used to induce cross-linking within the self-assembled structures upon thermal or photochemical activation, leading to the formation of robust hydrogels and other polymeric materials with tunable mechanical properties eurekaselect.comnih.govmdpi.com. The development of azide-modified polymers has already shown promise in creating advanced materials with controlled properties nanosoftpolymers.comnih.govmdpi.com.
Table 4: Potential Applications of this compound in Supramolecular Chemistry and Materials Science
| Application Area | Approach | Potential Outcome |
| Drug Delivery | Self-assembly into nanoparticles followed by drug conjugation via the azide group. | Targeted and controlled release of therapeutic agents. |
| Tissue Engineering | Formation of cross-linked hydrogels from self-assembling peptides. | Scaffolds that mimic the extracellular matrix for cell growth. |
| Biosensors | Functionalization of self-assembled structures with recognition elements. | Sensitive and selective detection of biomolecules. |
| Smart Materials | Incorporation into polymers that respond to external stimuli. | Materials with tunable optical, mechanical, or electronic properties. |
Q & A
Q. What synthetic methodologies are recommended for preparing 2-Azido-3-phenylpropanamide in laboratory settings?
The synthesis of this compound typically involves introducing the azido group via nucleophilic substitution or coupling reactions. A validated approach includes using sodium azide (NaN₃) as the azide source under controlled conditions. For example, analogous procedures for azide incorporation involve refluxing precursors with NaN₃ in polar aprotic solvents like DMF at 80–90°C for 12–24 hours . Reaction progress should be monitored via thin-layer chromatography (TLC), and purification may involve column chromatography or recrystallization. Safety protocols for handling azides (e.g., avoiding shock, friction, or excessive heat) are critical due to their potential explosivity .
Q. How should researchers characterize the purity and structural integrity of this compound?
Key analytical methods include:
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular weight (e.g., exact mass 178.23 g/mol as inferred from related compounds) .
- Infrared Spectroscopy (IR): Detect the azide stretch (~2100 cm⁻¹) and amide bands (~1650 cm⁻¹).
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR in deuterated solvents (e.g., DMSO-d₆) resolve proton environments and carbon assignments. For example, the phenyl group protons appear as a multiplet at 7.2–7.4 ppm, while the azido group may show a singlet near 3.8 ppm .
- Elemental Analysis: Validate C, H, N, and O percentages.
Q. What safety protocols are essential when handling this compound?
Critical precautions include:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation: Use fume hoods to avoid inhalation of azide vapors or dust.
- Storage: Keep in a cool, dry, and ventilated area away from heat sources or light. Store in inert containers with shock-absorbent packaging .
- Disposal: Follow institutional guidelines for azide waste, often requiring neutralization with nitrous acid or ceric ammonium nitrate before disposal .
Advanced Research Questions
Q. How can reaction conditions be optimized to maximize the yield of this compound in substitution reactions?
Optimization strategies include:
- Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of NaN₃.
- Temperature Control: Moderate heating (70–90°C) balances reaction rate and azide stability.
- Catalysis: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve NaN₃ solubility in organic phases .
- Workup: Quench excess NaN₃ with saturated NH₄Cl to minimize side reactions.
Yield improvements (e.g., from 60% to >85%) have been reported for analogous azide syntheses by adjusting stoichiometry and reaction time .
Q. How can contradictions in reported biological activities of azide-containing propanamides be resolved?
Contradictions may arise from variations in assay conditions, purity, or structural analogs. Mitigation strategies include:
- Comparative Studies: Replicate experiments under standardized conditions (e.g., cell lines, enzyme concentrations).
- Analytical Validation: Use orthogonal methods (e.g., HPLC purity checks, LC-MS) to confirm compound integrity .
- Meta-Analysis: Cross-reference data from multiple sources (e.g., PubChem, ECHA) to identify trends or outliers .
For instance, discrepancies in enzyme inhibition IC₅₀ values for similar compounds were resolved by controlling for solvent effects (e.g., DMSO concentration) .
Q. What strategies mitigate the instability of the azido group during long-term storage or biological assays?
Instability challenges include thermal decomposition or photoreactivity. Solutions involve:
- Storage Conditions: Use amber vials under nitrogen or argon at –20°C to slow degradation .
- Stabilizers: Add antioxidants (e.g., BHT) at 0.1–1% w/w to inhibit radical-mediated decomposition.
- Monitoring: Regular HPLC analysis tracks degradation products (e.g., amines from Staudinger reactions) .
Stability studies on related azides show <5% decomposition over six months when stored under inert atmospheres .
Q. How can computational tools aid in predicting the reactivity or spectroscopic properties of this compound?
Density Functional Theory (DFT) calculations and molecular docking can predict:
- Reactivity: Azide group participation in click chemistry or Huisgen cycloadditions.
- Spectroscopic Signatures: Simulated IR/NMR spectra (e.g., via Gaussian or ADF software) align with experimental data to validate structures .
For example, PubChem’s computed data for analogs (e.g., InChIKey, SMILES) provides reference points for synthetic planning .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
